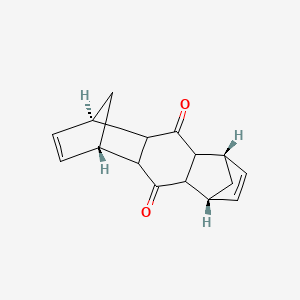
Cyclopentadiene-quinone (2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadiene-quinone (2) is a compound formed through the Diels-Alder reaction between cyclopentadiene and quinone. This reaction, first reported by Otto Diels and Kurt Alder in 1928, is a cornerstone in organic chemistry due to its ability to form six-membered rings efficiently . This compound) is notable for its applications in synthesizing complex polycyclic structures and its role in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadiene-quinone (2) is typically synthesized via the Diels-Alder reaction. This reaction involves the concerted [4+2] cycloaddition of cyclopentadiene (a diene) and quinone (a dienophile). The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is optimized for higher yields and efficiency. The reaction can be conducted in aqueous media to enhance the reaction rate and yield. The use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide (CTAB) micelles has been reported to improve the yield significantly .
Chemical Reactions Analysis
Types of Reactions: Cyclopentadiene-quinone (2) primarily undergoes cycloaddition reactions. The Diels-Alder reaction is the most significant, forming polycyclic cage compounds. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: The reaction with dienophiles like maleic anhydride or benzoquinone is typically carried out in organic solvents or aqueous media
Major Products: The major products of these reactions are polycyclic compounds, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
Cyclopentadiene-quinone (2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentadiene-quinone (2) primarily involves the Diels-Alder reaction. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of a six-membered ring . The reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemistry of the product .
Comparison with Similar Compounds
Cyclopentadiene-quinone (2) can be compared with other similar compounds such as:
Cyclohexadiene-quinone: Similar in structure but differs in reactivity and stability.
Benzoquinone derivatives: These compounds share the quinone moiety but have different reactivity profiles due to the aromatic ring.
Uniqueness: this compound) is unique due to its ability to form polycyclic structures efficiently through the Diels-Alder reaction. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione |
InChI |
InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14? |
InChI Key |
ZCJHLBHJGLCVRU-SCTILFKYSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5 |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















